molecular formula C9H19ClN2O2 B2866084 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride CAS No. 2377005-16-6

3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride

Cat. No.: B2866084
CAS No.: 2377005-16-6
M. Wt: 222.71
InChI Key: RWXAYDUFIPAJKP-KVZVIFLMSA-N
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Description

3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride is a hydrochloride salt of a compound featuring a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride, the typical approach involves the reaction of 3-amino-1-propanone with (2R,6S)-2,6-dimethylmorpholine in the presence of a suitable acid, leading to the formation of the desired product. Key reaction conditions include maintaining the temperature and pH to favor the formation of the morpholine ring.

Industrial Production Methods

In industrial settings, the synthesis process may be scaled up using continuous flow reactors to ensure consistent quality and yield. Solvents and reagents are chosen for their efficiency and environmental impact, with considerations for green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes:

  • Substitution Reactions: Involving nucleophiles reacting with the electrophilic carbon atom in the carbonyl group.

  • Oxidation and Reduction Reactions: Modifying the oxidation state of the compound can lead to variations in its chemical properties.

  • Condensation Reactions: Forming new bonds by the loss of small molecules like water.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Ammonia, various amines.

Major Products

Reactions can lead to various derivatives and analogs, modifying the morpholine ring or introducing new functional groups to enhance the compound's properties.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.

  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its potential role in enzyme inhibition.

  • Explored for its ability to interact with cellular receptors.

Medicine:

  • Investigated for potential pharmacological activities, such as anti-inflammatory or antiviral properties.

Industry:

  • Utilized in the production of specialty chemicals.

  • Functions as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound's effects are primarily exerted through its interactions with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering biological pathways. The morpholine ring plays a key role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2,6-Dimethylmorpholine

  • 3-Amino-1-propanone

Properties

IUPAC Name

3-amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-7-5-11(6-8(2)13-7)9(12)3-4-10;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXAYDUFIPAJKP-KVZVIFLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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